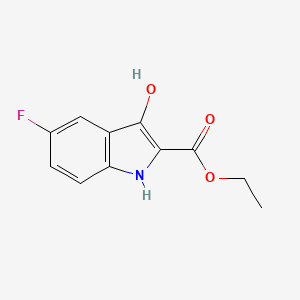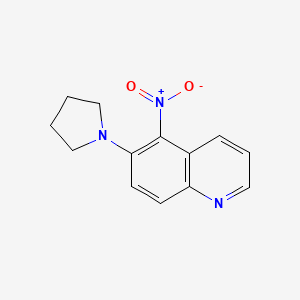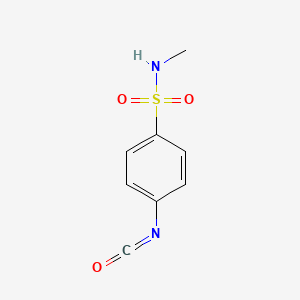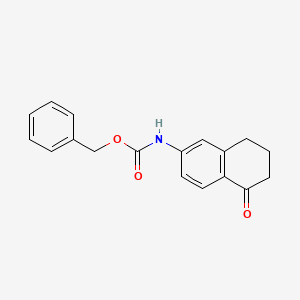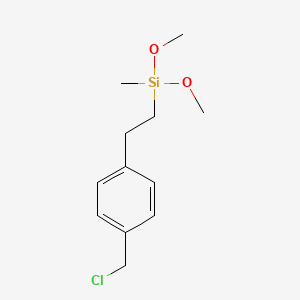
(4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane: is an organosilicon compound with the molecular formula C12H19ClO2Si and a molecular weight of 258.82 g/mol . This compound is characterized by the presence of a chloromethyl group attached to a phenethyl moiety, which is further bonded to a dimethoxy(methyl)silane group. It is commonly used in various research and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties .
Biology: In biological research, this compound is used to modify surfaces of biomolecules, enhancing their stability and functionality. It is also used in the development of biocompatible materials .
Medicine: The compound is explored for its potential use in drug delivery systems, where it can be used to modify the surface properties of nanoparticles, improving their targeting and efficacy .
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. It is also employed in the manufacture of silicone-based materials .
Wirkmechanismus
For more information, you can refer to the product documentation for (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane here . Additionally, the reduction of α,β-unsaturated carboxylic acids using dimethoxymethylsilane (DMMS) has been reported in organic chemistry literature . Alfa Chemistry also provides information on this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane typically involves the reaction of 4-(chloromethyl)phenethyl alcohol with dimethoxy(methyl)silane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The phenethyl moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include or under mild conditions.
Oxidation: Reagents such as or are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of silane derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
- (4-(Bromomethyl)phenethyl)dimethoxy(methyl)silane
- (4-(Methoxymethyl)phenethyl)dimethoxy(methyl)silane
- (4-(Hydroxymethyl)phenethyl)dimethoxy(methyl)silane
Comparison: Compared to its analogs, (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane exhibits unique reactivity due to the presence of the chloromethyl group. This makes it more versatile in nucleophilic substitution reactions. Additionally, the dimethoxy(methyl)silane group provides enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-[4-(chloromethyl)phenyl]ethyl-dimethoxy-methylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO2Si/c1-14-16(3,15-2)9-8-11-4-6-12(10-13)7-5-11/h4-7H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAQZMSEXOKVCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCC1=CC=C(C=C1)CCl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
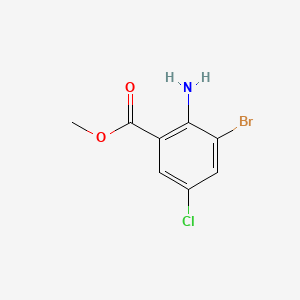
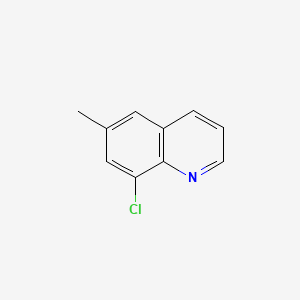
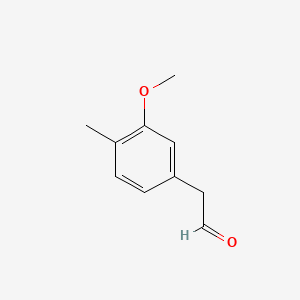
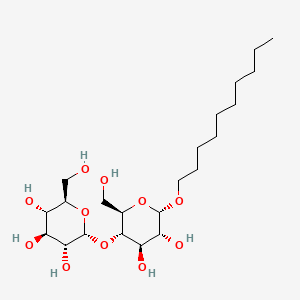
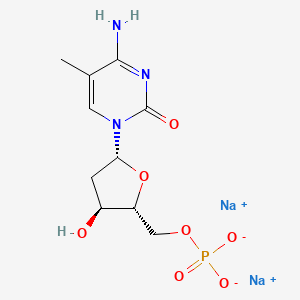
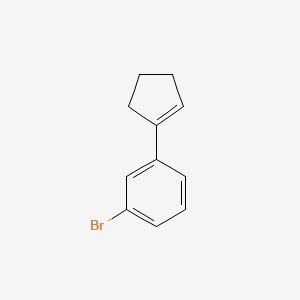
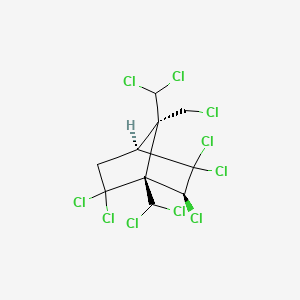

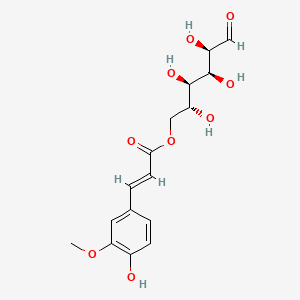
![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)
